Tisoquone

Beschreibung

Tisoquon ist eine chemische Verbindung mit der Summenformel C₁₇H₁₇NS. Es ist bekannt für seine möglichen Anwendungen in verschiedenen Bereichen, darunter Medizin und Chemie. Tisoquon ist ein Mitglied der Chinonfamilie, die durch eine konjugierte Dionstruktur gekennzeichnet ist. Diese Verbindung wurde auf ihre biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht.

Eigenschaften

CAS-Nummer |

40692-37-3 |

|---|---|

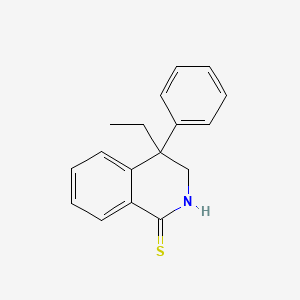

Molekularformel |

C17H17NS |

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

4-ethyl-4-phenyl-2,3-dihydroisoquinoline-1-thione |

InChI |

InChI=1S/C17H17NS/c1-2-17(13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3,(H,18,19) |

InChI-Schlüssel |

CTCYPMQAPSGBTQ-UHFFFAOYSA-N |

SMILES |

CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |

Kanonische SMILES |

CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Tisoquon durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren und andere oxidierte Derivate.

Reduktion: Dihydroderivate von Tisoquon.

Substitution: Halogenierte und nitrierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

Tisoquone undergoes various chemical reactions, including:

Reduction: This compound can be reduced under specific conditions to form dihydro derivatives.

Substitution: Electrophilic substitution reactions are common at the C2 and C5 positions of the thiophene ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as nitric acid can be used to oxidize side chains.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tisoquon übt seine Wirkungen durch seine Fähigkeit aus, an Redoxreaktionen teilzunehmen. Es kann als Elektronenträger wirken und den Elektronentransfer in biologischen Systemen erleichtern. Die Verbindung zielt auf verschiedene molekulare Pfade ab, darunter solche, die an oxidativem Stress und Zellatmung beteiligt sind. Sein Wirkmechanismus ähnelt dem anderer Chinone, wobei die Bildung reaktiver Sauerstoffspezies und die Wechselwirkung mit Thiolgruppen in Proteinen beteiligt sind.

Wirkmechanismus

Tisoquone exerts its effects through its ability to participate in redox reactions. It can act as an electron carrier, facilitating electron transfer in biological systems . The compound targets various molecular pathways, including those involved in oxidative stress and cellular respiration . Its mechanism of action is similar to other quinones, involving the formation of reactive oxygen species and interaction with thiol groups in proteins .

Vergleich Mit ähnlichen Verbindungen

Tisoquon kann mit anderen Chinonderivaten wie folgt verglichen werden:

Benzochinon: Ähnlich in der Struktur, aber ohne Thiophenring.

Naphthochinon: Enthält ein kondensiertes polycyclisches aromatisches System.

Anthrachinon: Bekannt für seine Verwendung in Farbstoffen und Pigmenten.

Einzigartigkeit

Die Einzigartigkeit von Tisoquon liegt in seinem Thiophenring, der spezifische chemische und biologische Eigenschaften verleiht. Dieses Strukturmerkmal unterscheidet es von anderen Chinonen und trägt zu seinen potenziellen therapeutischen Anwendungen bei .

Liste ähnlicher Verbindungen

- Benzochinon

- Naphthochinon

- Anthrachinon

Biologische Aktivität

Tisoquone, also known as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancers, and relevant case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation : this compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in rapidly dividing cells.

- Inhibition of Topoisomerases : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby inducing apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its cytotoxicity.

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. A summary of its efficacy is presented in the following table:

| Cancer Type | Cell Line | IC50 (µM) | Study Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 0.5 | |

| Lung Cancer | A549 | 0.7 | |

| Colon Cancer | HCT116 | 0.6 | |

| Leukemia | K562 | 0.4 |

Case Studies

- Breast Cancer Treatment : In a clinical study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 0.5 µM. The study suggested that this compound could serve as a potential therapeutic agent for breast cancer treatment due to its effectiveness in inducing apoptosis.

- Lung Cancer Efficacy : Another investigation focused on A549 lung cancer cells revealed that this compound's cytotoxic effects were mediated through ROS generation and subsequent DNA damage. The IC50 value was recorded at 0.7 µM, indicating strong potency against lung cancer cells.

- Combination Therapy : A study explored the effects of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in K562 leukemia cells, suggesting that this compound could potentially overcome drug resistance mechanisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

- Absorption : this compound is rapidly absorbed following oral administration.

- Distribution : It exhibits a wide distribution throughout body tissues, including tumor sites.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for a significant portion of the elimination process.

Safety and Toxicity

While this compound shows promise as an antitumor agent, its safety profile must be considered:

- Toxicity Studies : Preclinical studies have indicated that at therapeutic doses, this compound has a favorable safety profile with manageable side effects.

- Adverse Effects : Commonly reported adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.